1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, attached to a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods, including:
Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura coupling to introduce the trifluoroacetyl group to the brominated and fluorinated phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the trifluoroacetyl group to a simpler acetyl group.
Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Trifluoroacetic acid derivatives.
Reduction Products: Acetyl derivatives.
Substitution Products: Derivatives with different functional groups replacing bromine or fluorine.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibiting certain enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate biological functions.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is compared with similar compounds such as:
1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-2-chlorophenyl)-2,2,2-trifluoroethanone: Similar structure with a chlorine atom instead of fluorine.
1-(3-Bromo-2-fluorophenyl)-2,2,2-dichloroethanone: Similar structure with dichloro instead of trifluoro.
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRDTLSYWHILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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